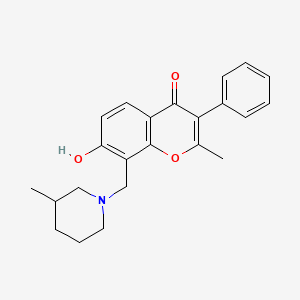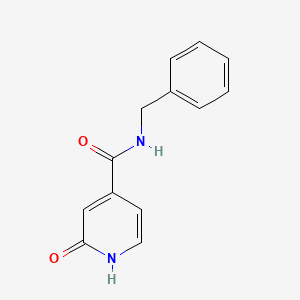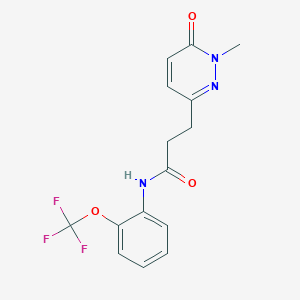![molecular formula C13H16N4O2 B2434119 N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 440331-85-1](/img/structure/B2434119.png)
N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide, also known as BOBA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BOBA is a heterocyclic compound that contains a triazine ring, which makes it an attractive candidate for various chemical and biological reactions.
Scientific Research Applications
Synthesis of Heterocycles
One application involves the synthesis of heterocycles, which are crucial in developing pharmaceuticals. Compounds similar to N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide have been synthesized for their potential biological activities. For instance, the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives was achieved by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, leading to compounds with characterized structures through spectroscopic studies (Panchal & Patel, 2011).
Antimicrobial and Antitumor Activities
Research into N-substituted derivatives of similar compounds has shown promise in antimicrobial and antitumor applications. For instance, the synthesis of new 1,2,4-triazole derivatives was reported, with some compounds exhibiting significant inhibitory potential against acetylcholinesterase, suggesting potential for treating diseases like Alzheimer's (Riaz et al., 2020). Additionally, compounds with the 1,2,4-triazine structure have been synthesized and evaluated for their anticancer and antimicrobial activities, highlighting the potential for developing new therapeutic agents (El-Moneim et al., 2015).
Anticancer Research
There has been significant interest in the anticancer properties of triazine derivatives. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized and shown to exhibit selective anticancer activity against non-small cell lung and CNS cancer cell lines, indicating their potential as therapeutic agents (Berest et al., 2011).
Antimicrobial Activity
Compounds incorporating the triazine moiety have also been explored for their antimicrobial properties. For example, the synthesis of new heterocycles incorporating an antipyrine moiety showed that some of these compounds possess antimicrobial activities, suggesting their potential use in combating bacterial infections (Bondock et al., 2008).
Properties
IUPAC Name |
N-butan-2-yl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-9(2)14-12(18)8-17-13(19)10-6-4-5-7-11(10)15-16-17/h4-7,9H,3,8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLPYKREKGMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2434036.png)

![N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2434040.png)



![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)

![7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)


